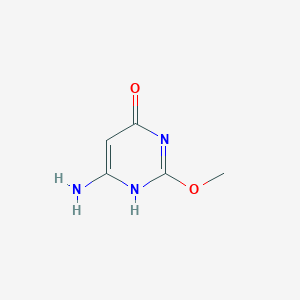

6-Amino-2-methoxypyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

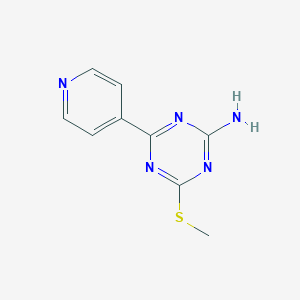

Molecular Structure Analysis

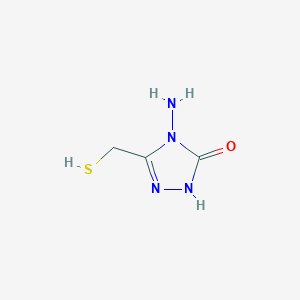

The molecular structure and interactions of 6-Amino-2-methoxypyrimidin-4-ol derivatives have been elucidated through various analytical techniques, including single-crystal X-ray structure analysis. These studies reveal details about hydrogen bonding, non-covalent interactions, and the overall stability of the compound’s structure. For example, the synthesis, single-crystal exploration, and theoretical insights of arylsulfonylated 2-amino-6-methylpyrimidin derivatives were reported, showing the presence of various non-covalent interactions responsible for their structural stabilities (Akbar Ali et al., 2021).

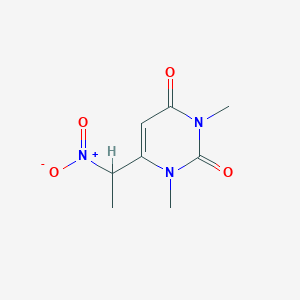

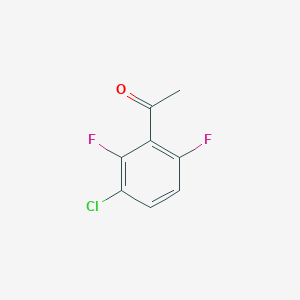

Chemical Reactions and Properties

The chemical reactions of this compound derivatives include amino-imino tautomerization and interactions with acids, such as acetic acid, which have been studied through UV absorption and fluorescence spectroscopy. These studies provide insights into the compound’s reactivity and the effects of substituents on its chemical behavior (T. Kitamura et al., 2007).

Physical Properties Analysis

The physical properties, including solubility and thermodynamic parameters of this compound derivatives, have been extensively studied. For instance, the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents was determined, providing valuable information for the compound’s application in different chemical processes (Ganbing Yao et al., 2017).

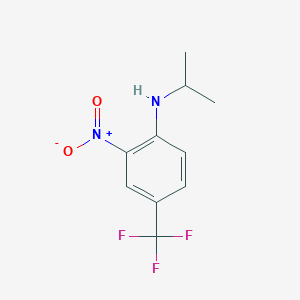

Chemical Properties Analysis

The chemical properties of this compound and its derivatives, such as their electronic structure, vibrational frequencies, and molecular orbital analysis, have been characterized using both experimental and theoretical methods. Spectroscopic techniques like FTIR, FT-Raman, and UV-Vis, along with quantum chemical calculations, provide a comprehensive understanding of the compound’s chemical properties (M. Faizan et al., 2017).

Scientific Research Applications

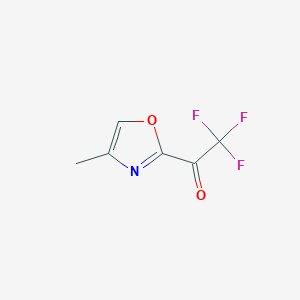

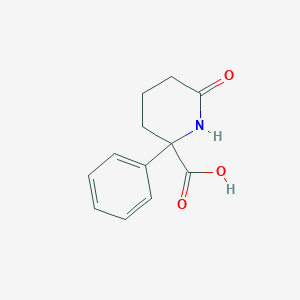

Structural Characteristics of Antifolate Compounds

Antifolates, which include derivatives of pyrimidin-4-ol, are crucial in the treatment of infections and cancer due to their inhibition of dihydrofolate reductase (DHFR). The structural analysis of small-molecule antifolate compounds provides insights into the design and optimization of new inhibitors. Clinically useful antifolates exhibit varied ring systems linked by rotatable bonds, crucial for their interaction with DHFR. This interaction involves hydrogen bonds critical for the inhibitory activity of these compounds, highlighting the importance of structural analysis in drug design (C. Schwalbe & V. Cody, 2006).

Methionine Shuttle in Gastrointestinal Health

Methionine, an essential amino acid, plays a significant role in various biological functions, including protein synthesis and antioxidant systems. The efficient absorption of methionine from the diet is critical for metabolism and health, with implications for the development of dietary supplements and nutritional strategies. The review of transport proteins relevant to methionine absorption highlights the potential for optimizing health and performance in both humans and animals (L. Mastrototaro et al., 2016).

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC has applications in analyzing peptide backbone dynamics and secondary structure, utilizing EPR spectroscopy among other techniques. The incorporation of TOAC into peptides facilitates studies on their interaction with membranes, providing insights into the orientation of peptides in membranes. This has implications for understanding the structure-function relationships of biologically active peptides and their interactions with cellular membranes (S. Schreier et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-Amino-2-methoxypyrimidin-4-ol are currently unknown. This compound is a relatively new entity in the field of biochemistry, and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that this compound interacts with its targets in a manner that alters their function, leading to changes at the cellular level .

Biochemical Pathways

As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be elucidated .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, a clearer picture of these effects will emerge .

properties

IUPAC Name |

4-amino-2-methoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXSZNYIJKRDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)